2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
CAS No.: 1019098-43-1
Cat. No.: VC11924328
Molecular Formula: C23H21ClN6O
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-43-1 |
|---|---|
| Molecular Formula | C23H21ClN6O |
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C23H21ClN6O/c1-15-13-16(2)30(29-15)22-12-11-21(27-28-22)25-19-7-9-20(10-8-19)26-23(31)14-17-3-5-18(24)6-4-17/h3-13H,14H2,1-2H3,(H,25,27)(H,26,31) |
| Standard InChI Key | SVSZDLJASRISRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C |
Introduction
Chemical Overview
Molecular Formula: C22H20ClN5O
Chemical Classification: Acetamide derivative containing a chlorophenyl group, a pyrazole moiety, and a pyridazine ring.
This compound features:
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A 4-chlorophenyl group, which contributes to its hydrophobicity and potential bioactivity.
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A pyrazole ring, known for its role in pharmaceutical compounds due to its electron-rich nitrogen atoms.
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A pyridazine ring, often associated with biological activity and used in drug design.
Structural Features
| Functional Group | Description |
|---|---|
| Chlorophenyl group | Enhances lipophilicity and may interact with hydrophobic pockets in enzymes. |
| Pyrazole moiety | Provides hydrogen-bonding capabilities and electronic interactions. |
| Pyridazine ring | Known for its role in enhancing biological activity in heterocyclic compounds. |
| Acetamide linkage | Offers flexibility and potential for hydrogen bonding. |
The molecular structure suggests potential applications in drug discovery due to the presence of multiple pharmacophores.
Synthesis
While specific synthetic routes for this compound were not directly available, similar acetamide derivatives are often synthesized using multi-step reactions involving:
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Formation of the pyrazole core:
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Pyrazoles are typically synthesized via cyclization of hydrazine derivatives with diketones.
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Attachment of the pyridazine ring:
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Pyridazine derivatives can be introduced through nucleophilic substitution or condensation reactions.
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Coupling with chlorophenyl acetamide:
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The final step involves coupling the intermediate with the chlorophenyl acetamide group, often using reagents like carbodiimides or coupling catalysts.
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These steps require careful control of reaction conditions to ensure high yields and purity.
Medicinal Chemistry
The structural features suggest that this compound could serve as:
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Anti-inflammatory agent: Pyrazole derivatives are known inhibitors of cyclooxygenase enzymes.
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Anticancer agent: Pyridazine-containing molecules have shown promise in targeting cancer cells.
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Antimicrobial agent: The combination of heterocyclic rings may enhance activity against bacterial or fungal pathogens.
Material Science
The presence of aromatic and heterocyclic systems suggests potential use in:
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Organic semiconductors.
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Ligands for coordination chemistry.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies chemical environments of hydrogen (^1H) and carbon (^13C). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups through characteristic vibrational frequencies. |
| X-ray Crystallography | Provides detailed 3D structural information if crystals are obtained. |
Research Implications
Given its structural complexity, this compound represents a promising scaffold for further research into bioactive molecules. Future studies could involve:
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Molecular Docking Studies: To predict binding affinity with biological targets such as enzymes or receptors.
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In Vitro Biological Assays: To evaluate antimicrobial, anticancer, or anti-inflammatory activities.
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Structure-Activity Relationship (SAR) Analysis: To optimize its pharmacological properties.
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